
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone, also known as PTMZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various biomedical applications. PTMZ has been found to exhibit promising biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
Compounds with complex molecular structures, including those with pyridinyl methanone groups, are often synthesized for their unique chemical and physical properties. For instance, Kovtunenko et al. (2012) developed a new method for synthesizing pyrido[1,2-b][2,4]benzodiazepine derivatives, showcasing the interest in exploring novel synthetic pathways for complex molecules. This research area is crucial for developing new pharmaceuticals, materials, and chemical reagents (Kovtunenko et al., 2012).
Molecular Structure and Electronic Properties
Investigating the molecular structure and electronic properties of complex compounds is fundamental for understanding their reactivity, stability, and potential applications. Huang et al. (2021) conducted a detailed study on boric acid ester intermediates, focusing on their synthesis, crystal structure, and density functional theory (DFT) analysis. Such studies are indicative of the scientific interest in analyzing the properties of sophisticated molecules to elucidate their potential in various applications, from materials science to drug design (Huang et al., 2021).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of novel compounds is a significant area of research, with potential applications in developing new antibiotics and antiseptics. Kumar et al. (2012) synthesized a series of pyrazoline derivatives, including pyridinyl methanone compounds, and assessed their antimicrobial efficacy. Discoveries in this field contribute to the ongoing fight against drug-resistant microbes, highlighting the importance of continual innovation in chemical synthesis for medical applications (Kumar et al., 2012).
Molecular Electronics and Photophysical Properties
The exploration of compounds for their photophysical properties is crucial for the development of new materials for electronics and photonics. Al-Ansari (2016) studied the spectroscopic properties of thieno[2,3-b]pyridine derivatives, demonstrating the impact of molecular structure on electronic absorption and fluorescence. This research can inform the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices (Al-Ansari, 2016).
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-8-4-5-10-18-15)19-11-9-16(23(21,22)13-12-19)14-6-2-1-3-7-14/h1-8,10,16H,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBUISBBFMRPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


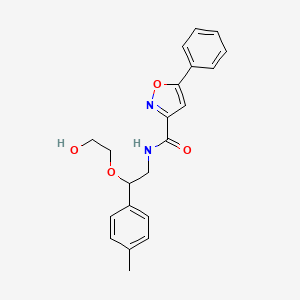

![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
![Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2463314.png)
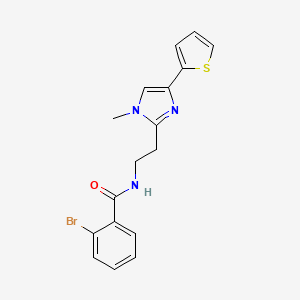

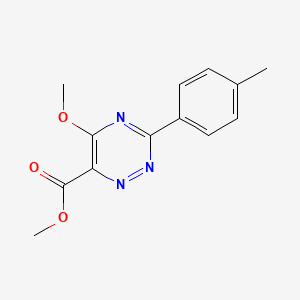
![3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide](/img/structure/B2463322.png)
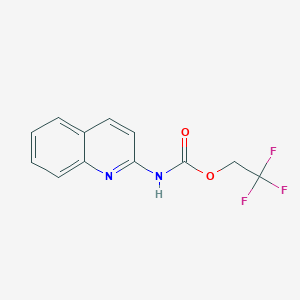
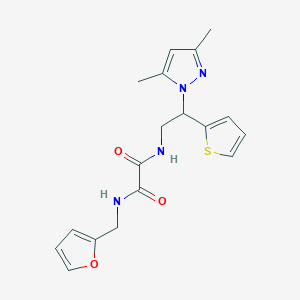
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2463326.png)
![2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2463329.png)